4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid
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Overview
Description
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic organic compound that features both an imidazole ring and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group (such as a halide) is replaced by the isopropylamino group.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through various organic reactions, such as the Michael addition or aldol condensation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the isopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the isopropylamino group may enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with a benzoic acid backbone.
2-(1H-Imidazol-1-yl)ethanol: Contains an imidazole ring and an ethanol group.
1-(1H-Imidazol-1-yl)propan-2-amine: Features an imidazole ring and a propan-2-amine group.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid is unique due to its combination of an imidazole ring and an isopropylamino group, which provides distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15)3-5-13-6-4-11-7-13/h4,6-9,12H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
NPHMYEBKZBBGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=CN=C1)C(=O)O |
Origin of Product |
United States |
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